molecular formula C28H22N4O6 B4958372 2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE

2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE

Cat. No.: B4958372
M. Wt: 510.5 g/mol
InChI Key: BJVCPOIKLIWNAX-UHFFFAOYSA-N
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Description

2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple isoindole-1,3-dione groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of isoindole-1,3-dione derivatives, followed by the introduction of acetamido and phenyl groups through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, amines, and other functionalized organic compounds.

Scientific Research Applications

2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindole-1,3-dione groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-DIOXOISOINDOL-2-YL)-N-METHYLACETAMIDE
  • 2-(1,3-DIOXOISOINDOL-2-YL)-N-PHENYLACETAMIDE
  • 2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]PROPIONAMIDE

Uniqueness

Compared to similar compounds, 2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE stands out due to its multiple isoindole-1,3-dione groups, which enhance its reactivity and potential for forming complex molecular interactions. This unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[[3-[[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]methyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O6/c33-23(15-31-25(35)19-8-1-2-9-20(19)26(31)36)29-13-17-6-5-7-18(12-17)14-30-24(34)16-32-27(37)21-10-3-4-11-22(21)28(32)38/h1-12H,13-16H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVCPOIKLIWNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC(=CC=C3)CNC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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